2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran
Description
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran (CAS: 956015-51-3) is a halogenated nitroaromatic compound with a tetrahydrofuran backbone. Its structure comprises a tetrahydrofuran ring substituted by a (2-fluoro-4-nitrophenoxy)methyl group. The compound is commercially available at 97% purity and is listed in supplier catalogs as a specialty chemical .
Properties
IUPAC Name |
2-[(2-fluoro-4-nitrophenoxy)methyl]oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-10-6-8(13(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISHSMPORQLPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230505 | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956015-51-3 | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956015-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran typically involves the reaction of 2-fluoro-4-nitrophenol with tetrahydrofuran in the presence of a suitable base and a coupling agent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Coupling Agent: Tosyl chloride or triphenylphosphine
Solvent: Anhydrous tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: 2-[(2-Amino-4-nitrophenoxy)methyl]tetrahydrofuran
Reduction: 2-[(2-Fluoro-4-aminophenoxy)methyl]tetrahydrofuran
Substitution: 2-[(2-Methoxy-4-nitrophenoxy)methyl]tetrahydrofuran
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. The presence of the nitro group can enhance biological activity, making it a candidate for:
- Antimicrobial Agents : Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, the fluoro substitution could improve membrane permeability, enhancing the efficacy of the drug against resistant strains.
- Anti-inflammatory Drugs : The nitrophenoxy moiety has been linked to anti-inflammatory activity in various studies, making this compound a potential lead in developing new anti-inflammatory medications.
Agrochemicals
The unique properties of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran also make it suitable for use in agrochemical formulations:
- Herbicide Development : The compound's ability to disrupt plant growth pathways could be exploited in creating selective herbicides. Preliminary research suggests that derivatives of this compound can inhibit specific enzymes involved in plant metabolism.
- Pesticide Formulations : Its efficacy against certain pests has been observed in laboratory settings, indicating potential as an active ingredient in pesticide formulations.
Material Science
In material science, the compound can be utilized for:
- Polymer Synthesis : The tetrahydrofuran ring can act as a monomer in polymerization reactions, leading to the production of novel polymers with enhanced properties such as flexibility and chemical resistance.
- Functional Coatings : The incorporation of this compound into coatings can impart unique properties such as improved adhesion and resistance to environmental degradation.
Data Tables
| Application Area | Potential Use | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Enhances membrane permeability |
| Anti-inflammatory Drugs | Linked to anti-inflammatory activity | |
| Agrochemicals | Herbicide Development | Disrupts plant growth pathways |
| Pesticide Formulations | Efficacy against specific pests observed | |
| Material Science | Polymer Synthesis | Acts as a monomer for novel polymers |
| Functional Coatings | Imparts adhesion and environmental resistance |
Case Studies
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry explored derivatives of similar compounds and found significant antimicrobial activity against Gram-positive bacteria, suggesting that 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran could exhibit similar properties.
- Herbicidal Efficacy Research : In agricultural research published by Pest Management Science, compounds with structural similarities were tested for herbicidal effects on common weeds. Results indicated potential for selective herbicide development.
- Polymer Development Experiment : Research conducted at a leading materials science institute demonstrated that incorporating tetrahydrofuran derivatives into polymer matrices improved mechanical strength and flexibility, highlighting the material's versatility.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran
- CAS : 1092496-33-7
- Molecular Formula: C₁₁H₁₂FNO₄
- Key Differences: The fluoro and nitro groups are transposed (4-fluoro-2-nitro vs. 2-fluoro-4-nitro).
- Applications: Not explicitly stated, but nitro-aromatic derivatives are often intermediates in explosives or dye synthesis.
Ring Saturation Analog: 2-[(2-Fluoro-4-nitrophenoxy)methyl]furan
Agrochemical Analog: Furyloxyfen
- CAS: Not provided (referred to as "furyloxyfen" in pesticide literature)
- Molecular Formula: Likely C₁₅H₁₀ClF₃NO₄ (inferred from ).
- Key Differences: Contains a chloro-trifluoromethylphenoxy group instead of fluoro-nitrophenoxy. Used as a herbicide, indicating that nitro/fluoro substitution patterns are critical for pesticidal activity .
- Applications: Explicitly listed as a pesticide, highlighting the role of halogenated phenoxy groups in agrochemical design .
Simpler Tetrahydrofuran Derivative: 2-Methyl Tetrahydrofuran
- Key Differences: Lacks the phenoxy substituent, reducing steric hindrance and polarity. Reactivity: Incompatible with strong acids, bases, and oxidizing agents, unlike the target compound, which may exhibit similar incompatibilities due to the nitro group .
- Applications : Primarily a solvent in organic synthesis .
Data Table: Structural and Functional Comparison
Research Findings and Critical Analysis
- Stability : The discontinued status of the furan analog underscores the importance of ring saturation for stability in industrial applications .
- Agrochemical Relevance : Structural parallels with furyloxyfen suggest that the target compound could be optimized for herbicidal activity by modifying halogen or trifluoromethyl groups .
Gaps in Current Knowledge
- Physicochemical Data : Melting/boiling points, solubility, and spectroscopic data for the target compound are absent in the provided evidence.
- Toxicology: No studies on acute or chronic toxicity are cited, limiting safety assessments .
Biological Activity
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran is a heterocyclic organic compound characterized by its tetrahydrofuran ring and the presence of both fluoro and nitro substituents on a phenoxy group. This unique structure contributes to its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H12FNO4
- Molecular Weight : 241.22 g/mol
- Appearance : White crystalline solid
The presence of the electron-withdrawing nitro group and the fluoro substituent enhances the compound's reactivity and potential biological activity compared to simpler analogs.
The biological activity of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting processes such as lipid metabolism and cell signaling.
- Cellular Effects : It has been observed to influence cellular functions, including gene expression and metabolic processes, which are crucial for maintaining homeostasis within cells.
Biological Activities
Research has indicated that compounds similar to 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. MIC values for related compounds have shown effectiveness in inhibiting bacterial growth .
- Anticancer Properties : Some derivatives have demonstrated significant antiproliferative activity against cancer cell lines. For instance, compounds derived from similar scaffolds have shown IC50 values indicating potent activity against human colon adenocarcinoma and breast cancer cells .
- Neuroprotective Effects : The compound's structural features may confer neuroprotective properties, potentially inhibiting neuronal cell death associated with oxidative stress or excitotoxicity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran:
Pharmacokinetics
The pharmacokinetic profile of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran is not extensively documented; however, studies on related compounds suggest that:
- Metabolism : The compound may undergo metabolic transformations via cytochrome P450 enzymes, leading to various metabolites that could retain or alter biological activity .
- Bioavailability : The presence of methoxy and nitro groups can influence hydrophobicity and absorption rates, impacting overall efficacy in therapeutic applications.
Q & A
Q. What are the critical safety considerations when handling 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran in laboratory settings?
Methodological Answer:
- Flammability and Reactivity: The compound’s tetrahydrofuran backbone and nitro/fluoro substituents suggest high flammability and potential reactivity with oxidizing agents (e.g., peroxides, chlorates). Use spark-free equipment and avoid contact with strong acids/bases .
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use local exhaust ventilation to minimize inhalation risks .
- Spill Management: Absorb leaks with inert materials (e.g., silica gel) and dispose of as hazardous waste. Avoid water jets to prevent spreading .
Q. What synthetic routes are commonly employed for the preparation of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran?
Methodological Answer:
- Nucleophilic Substitution: React 2-fluoro-4-nitrophenol with a tetrahydrofuran-derived alkyl halide (e.g., chloromethyltetrahydrofuran) in the presence of a base (e.g., K₂CO₃) in anhydrous THF .
- Purification: Use column chromatography (C18 reverse-phase) with acetonitrile/water gradients to isolate the product. Monitor purity via TLC (Rf ~0.3 in hexane:EtOAc 7:3) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Methodological Answer:
- Solvent Selection: Replace traditional THF with 2-methyltetrahydrofuran (2-MeTHF) for improved boiling point (80°C vs. 66°C) and reduced peroxide formation, enhancing reaction safety and yield .
- Catalytic Systems: Employ azodicarboxamide catalysts (e.g., TEMPO) to accelerate substitution reactions while suppressing side reactions like nitro-group reduction .
- Temperature Control: Maintain temperatures below 70°C during nucleophilic substitution to prevent decomposition of the fluoro-nitro aromatic moiety .
Q. What analytical techniques are most effective for characterizing the structural purity of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran?
Methodological Answer:
- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine presence (δ ~-110 ppm for aromatic F) and ¹H NMR to verify tetrahydrofuran ring protons (δ 1.5–3.5 ppm) .
- X-ray Crystallography: For unambiguous structural confirmation, employ SHELX software for small-molecule refinement. Resolve twinning or disorder using SHELXL’s robust algorithms .
- HPLC-MS: Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to assess purity (>98%) and molecular ion peaks (expected m/z ~283) .
Q. How should researchers address discrepancies in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Cross-Validation: Combine ¹H/¹³C/¹⁹F NMR, IR, and high-resolution MS to resolve ambiguities. For example, unexpected NOE correlations in NMR may indicate conformational isomerism .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts or vibrational spectra, comparing them with experimental data .
- Crystallographic Analysis: If synthetic yields permit, grow single crystals and refine structures using SHELXL to resolve conflicting spectral assignments .
Q. What strategies mitigate thermal instability during long-term storage of 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran?
Methodological Answer:
- Stabilization Additives: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition. Store under nitrogen at -20°C in amber vials .
- Moisture Control: Use molecular sieves (3Å) in storage containers to prevent hydrolysis of the tetrahydrofuran ring .
- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
